molecular formula C21H40BrNO11 B606379 Bromoacetamido-PEG8-acid CAS No. 1698019-89-4

Bromoacetamido-PEG8-acid

Cat. No.: B606379
CAS No.: 1698019-89-4
M. Wt: 562.45
InChI Key: KLVSMPBQYRYTMJ-UHFFFAOYSA-N
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Description

Bromoacetamido-PEG8-acid is a PEG derivative containing a bromide group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .


Synthesis Analysis

This compound can be used in the synthesis of a series of PROTACs . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .


Molecular Structure Analysis

The molecular formula of this compound is C21H40BrNO11 . It has a molecular weight of 562.5 g/mol .


Chemical Reactions Analysis

The bromide (Br) in this compound is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 562.5 g/mol . It is a PEG derivative containing a bromide group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Synthesis and Characterization in Biomaterials

Bromoacetamido-PEG8-acid and its derivatives are used in the synthesis of extracellular matrix hydrogels for applications in three-dimensional cell culture, wound repair, and tissue engineering. A study by Vanderhooft, Mann, and Prestwich (2007) in "Biomacromolecules" explored the reactivity of different PEG derivatives for cross-linking in biocompatible materials, demonstrating their potential in biomedical applications (Vanderhooft et al., 2007).

Effect on Allergic Response in Nanotechnology

Research in "Nanoscale" by Cheung et al. (2012) investigated the impact of CTAB or PEG-coated gold-nanorods on non-IgE mediated allergic response, highlighting the role of PEG derivatives in modulating immune responses in nanomedical applications (Cheung et al., 2012).

Non-covalent Protein PEGylation

Mero et al. (2011) in "Pharmaceutical Research" discussed the synthesis of PEG-NTA conjugates for non-covalent protein PEGylation. The study underscores the versatility of PEG derivatives in enhancing drug efficacy and stability (Mero et al., 2011).

Applications in Water Treatment

A study by Cowman and Singer (1996) in "Environmental Science & Technology" explored the role of bromide ions, potentially including this compound, in the formation of haloacetic acids during water treatment, demonstrating its relevance in environmental chemistry (Cowman & Singer, 1996).

Use in DNA Photomodulation

Research by Shemesh and Yavin (2015) in "Bioconjugate chemistry" investigated PNA conjugates, including those with PEG derivatives, for DNA photomodulation. This study highlights the application of PEG derivatives in genomic research and therapy (Shemesh & Yavin, 2015).

Macrocyclic Chelating Agents

McCall, Diril, and Meares (1990) in "Bioconjugate chemistry" discussed the use of this compound in conjugating macrocyclic chelators to antibodies. This is crucial in the development of targeted cancer therapies and diagnostic tools (McCall et al., 1990).

Mechanism of Action

Target of Action

Bromoacetamido-PEG8-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of this compound involves the formation of a stable amide bond with primary amine groups . This is facilitated by the presence of a bromide group, which acts as a good leaving group for nucleophilic substitution reactions . The compound’s interaction with its targets leads to the selective degradation of the target proteins .

Biochemical Pathways

This compound operates within the intracellular ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By linking an E3 ubiquitin ligase to a target protein, PROTACs (which this compound helps synthesize) can selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEG-based structure. The hydrophilic PEG spacer increases solubility in aqueous media , which can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of this compound’s action is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded. For example, if the target protein is a key player in a disease pathway, its degradation could potentially halt or slow the progression of the disease.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the efficiency of nucleophilic substitution reactions . Additionally, the temperature and relative humidity can affect the stability and efficacy of the compound . .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40BrNO11/c22-19-20(24)23-2-4-28-6-8-30-10-12-32-14-16-34-18-17-33-15-13-31-11-9-29-7-5-27-3-1-21(25)26/h1-19H2,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVSMPBQYRYTMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40BrNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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